2-氨基甲酰基烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

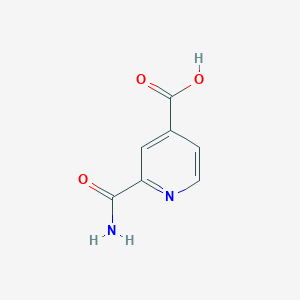

“2-Carbamoylisonicotinic acid” is a chemical compound with the molecular formula C7H6N2O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “2-Carbamoylisonicotinic acid” consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 166.134 Da and the monoisotopic mass is 166.037842 Da .

科学研究应用

催化应用

2-氨基甲酰基肼-1-磺酸及其相关化合物已被用作新型、温和且基于生物的纳米有机催化剂。这些催化剂在合成各种有机化合物中显示出潜力,包括 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)、香豆素-3-羧酸和肉桂酸衍生物。该催化剂能够在温和无溶剂条件下进行反应,可能对工业合成工艺产生重大影响 (Zolfigol 等人,2015 年)。

生物技术生产

研究发现含有叔碳原子的化合物,如 2-羟基异丁酸 (2-HIBA),是聚合物合成的重要生物基结构单元。从羧酸开始,可以获得具有异丁烷结构的化合物,这证明了从可再生碳源进行生物技术生产的潜力。这种方法符合行业对绿色化学品和清洁技术解决方案不断增长的需求 (Rohwerder 和 Müller,2010 年)。

环境应用

已经比较了腐殖酸 (HA) 和生物炭 (BC) 等有机吸附剂对农药的吸附能力,而农药可能对环境有害。这些吸附剂对不同类别的农药表现出不同的亲和力,HA 对离子物质表现出很强的亲和力,而 BC 则吸引非离子农药。这项研究提高了人们对有机吸附剂存在下农药行为的理解,为环境保护策略做出了贡献 (Ćwieląg-Piasecka 等人,2018 年)。

材料科学

基于生物的纳米和纳米磁性催化剂(如 2-氨基甲酰基肼-1-磺酸)用于合成芳基双吡喃基甲烷衍生物的发展,突出了这些化合物在制造高级材料中的应用。这些催化剂为材料合成提供了一种环保、高效且简单的方法,为材料科学领域开辟了新途径 (Zolfigol 等人,2016 年)。

未来方向

While specific future directions for “2-Carbamoylisonicotinic acid” are not mentioned in the available resources, research in the field of chemistry often involves exploring new synthesis methods, investigating potential applications, and studying the compound’s interactions with biological systems .

作用机制

Target of Action

2-Carbamoylisonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary target of isoniazid and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

Isoniazid, and by extension 2-Carbamoylisonicotinic acid, is a prodrug that must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

Considering its relation to isoniazid, it’s likely that it affects the mycolic acid synthesis pathway in mycobacterium tuberculosis . Mycolic acids are long fatty acids found in the cell wall of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of the bacteria .

Pharmacokinetics

Isoniazid, a related compound, is known to be rapidly absorbed and widely distributed in the body . It’s metabolized in the liver through acetylation, a process that varies among individuals, resulting in different rates of drug clearance

Result of Action

The action of 2-Carbamoylisonicotinic acid, like isoniazid, results in the disruption of the cell wall synthesis of Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby helping to control the spread and severity of tuberculosis .

Action Environment

The action, efficacy, and stability of 2-Carbamoylisonicotinic acid can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under light and water . Additionally, its chemical properties, such as acidity or basicity, can vary depending on the environment .

属性

IUPAC Name |

2-carbamoylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKUXDEDZHANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoylisonicotinic acid | |

CAS RN |

160601-84-3 |

Source

|

| Record name | 2-carbamoylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)